(S)-6-((1-phenylethyl)amino)pyridazin-3-ol is a chiral compound classified as a pyridazinol derivative. This compound is notable for its diverse biological activities and potential applications in medicinal chemistry. The presence of a chiral center enhances its complexity and allows for enantioselective interactions within biological systems, making it a subject of interest in various scientific fields, including pharmacology and organic chemistry.
The compound is identified by the chemical structure that includes a pyridazine ring substituted with an amino group and a phenylethyl group. Its chemical formula is CHNO, and it has the CAS number 1849521-61-4. Pyridazinol derivatives are recognized for their potential therapeutic effects, particularly in the development of drugs targeting various diseases due to their ability to interact with specific biological targets .
The synthesis of (S)-6-((1-phenylethyl)amino)pyridazin-3-ol typically involves several key steps:
Industrial production may utilize optimized synthetic routes that focus on scalability and environmental considerations. Catalysts and solvents are selected to maximize yield and purity while minimizing waste during the synthesis process.
The molecular structure of (S)-6-((1-phenylethyl)amino)pyridazin-3-ol features a pyridazine ring with an amino group at the 6-position and a phenylethyl substituent at the 3-position. The stereochemistry at the chiral center contributes to its biological activity.
The molecular weight of (S)-6-((1-phenylethyl)amino)pyridazin-3-ol is approximately 216.28 g/mol, and its structural formula can be represented as follows:
(S)-6-((1-phenylethyl)amino)pyridazin-3-ol can participate in various chemical reactions, including:
Typical reagents used include:
The mechanism of action for (S)-6-((1-phenylethyl)amino)pyridazin-3-ol involves its interaction with specific molecular targets such as enzymes or receptors. The compound's chiral nature enables enantioselective binding, potentially leading to varying biological effects depending on the target and context of use. This characteristic is particularly relevant in pharmacological applications where different enantiomers may exhibit distinct therapeutic profiles .
(S)-6-((1-phenylethyl)amino)pyridazin-3-ol is typically characterized by its solid state at room temperature, with specific melting points depending on purity and preparation methods.
Chemical properties include solubility in polar solvents, stability under standard laboratory conditions, and reactivity with various functional groups. Detailed physicochemical data may vary based on experimental conditions but generally indicate good stability under neutral pH conditions .
(S)-6-((1-phenylethyl)amino)pyridazin-3-ol has several applications in scientific research:
This compound exemplifies the intersection of organic synthesis and medicinal chemistry, highlighting its significance in advancing drug discovery and development efforts.
Pyridazinone derivatives represent a privileged scaffold in medicinal chemistry, characterized by a six-membered heterocyclic ring featuring two adjacent nitrogen atoms. This core structure exhibits remarkable versatility in drug design due to its capacity for hydrogen bonding, π-stacking interactions, and tunable electronic properties. The pyridazin-3-ol subtype, where a hydroxyl group replaces the carbonyl at position 3, enhances metal-chelating potential and introduces distinctive tautomeric behavior that influences target binding. The synthesis and optimization of pyridazinone derivatives have yielded compounds with diverse biological activities, from cardiovascular therapies to antiparasitic agents [1] .
The pyridazin-3-ol core exhibits unique physicochemical properties that underpin its pharmacological relevance. The hydroxyl group at position 3 facilitates both hydrogen bond donation (as the enol tautomer) and acceptance (as the keto tautomer), enabling adaptable interactions with biological targets. This tautomeric equilibrium, combined with the electron-deficient nature of the diazine ring, enhances binding to catalytic sites of enzymes involved in disease processes. Structural analyses confirm that the planar configuration permits deep penetration into hydrophobic binding pockets, while the N2 atom serves as a critical hydrogen bond acceptor [1].
Recent drug discovery campaigns have leveraged pyridazin-3-ol scaffolds to target parasitic infections and inflammatory pathways. Proteasome inhibition has emerged as a key mechanism, particularly against kinetoplastid parasites. The pyridazinone-based inhibitor GSK3494245/DDD01305143 demonstrated potent activity against the Leishmania proteasome through coordination with the β5 chymotrypsin-like subunit. Similarly, pyridazin-3-ol derivatives exhibit selective suppression of glial activation pathways, significantly reducing IL-1β, iNOS, and NO production in neuroinflammatory models without compromising beneficial neural functions [1] .
Table 1: Bioactive Pyridazin-3-ol Derivatives and Their Therapeutic Applications
Compound | Biological Target | Key Activity Profile | Structural Features |
---|---|---|---|
GSK3494245/DDD01305143 | Leishmania proteasome β5 subunit | pIC50 7.3 (T. cruzi proteasome); >100-fold selectivity over human proteasome | Chlorophenyl headgroup; Pyridazinone core |
Antineuroinflammatory lead | Glial activation pathways | >70% reduction in IL-1β and NO at 10 μM; minimal cytotoxicity | 3-Amino-6-phenyl substitution |
(S)-6-((1-Phenylethyl)amino)pyridazin-3-ol | T. cruzi proteasome (predicted) | Moderate permeability (Papp 413 nm/s); ER=6 in MDR1-MDCK assay | Chiral (S)-phenylethylamino side chain |
The structural versatility of pyridazin-3-ols enables extensive optimization of absorption, distribution, metabolism, and excretion (ADME) properties. Introduction of halogen atoms or lipophilic groups enhances membrane permeability, while hydrophilic substituents improve aqueous solubility. Notably, the 6-position accommodates bulky aromatic groups without disrupting planarity, making it ideal for targeting deep hydrophobic pockets in parasitic proteasomes [1]. However, early pyridazinone derivatives suffered from P-glycoprotein-mediated efflux (efflux ratio >22), limiting central nervous system penetration and efficacy against tissue-dwelling parasites.
Despite advances in pyridazinone chemistry, significant knowledge gaps surround the pharmacological potential of (S)-6-((1-phenylethyl)amino)pyridazin-3-ol. Previous proteasome inhibitors like GNF6702 demonstrated pan-kinetoplastid activity but showed suboptimal efficacy in T. cruzi chronic infection models due to inadequate tissue distribution. The combination of moderate lipophilicity (cLogP ~2.8), hydrogen-bonding capability, and chiral specificity positions this compound to address limitations of earlier derivatives [1]. Critically, its moderate efflux ratio (ER=6) suggests potential for overcoming the blood-brain barrier and reaching tissue-resident parasites—a key failure point for prior candidates.
The compound's novelty stems from three structural innovations:
Current research priorities include establishing definitive proteasome inhibition mechanisms through cryo-EM co-structural analysis, which previously enabled optimization of related antileishmanial agents [1]. No published studies have yet evaluated this compound's efficacy in chronic Chagas models, representing a critical knowledge gap. Additionally, the scaffold's potential for targeting human inflammatory kinases (e.g., DAPK1) remains unexplored, despite structural similarities to known neuroprotective pyridazinones .
The ADME profile requires comprehensive characterization, particularly regarding chiral stability in physiological conditions and tissue-specific distribution. Early analogues showed promising aqueous solubility (59 μM) but suboptimal brain penetration (brain-blood ratio 0.07), necessitating targeted prodrug approaches [1]. Future studies must evaluate whether the (S)-configuration provides sufficient advantages over existing Chagas therapeutics like benznidazole, especially in parasite relapse prevention after washout.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8